(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
Description
The compound (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a fluorinated bicyclic amino acid derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its structure features:
- Fmoc group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
- Bicyclo[1.1.1]pentane core: A highly strained, three-dimensional scaffold that serves as a bioisostere for tert-butyl or aromatic groups, offering rigidity and improved pharmacokinetic properties .
- Trifluoromethyl (-CF₃) substituent: Enhances metabolic stability, lipophilicity, and binding affinity in medicinal chemistry applications .
- Acetic acid moiety: Facilitates conjugation to peptides or other biomolecules.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO4/c24-23(25,26)22-10-21(11-22,12-22)18(19(28)29)27-20(30)31-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,27,30)(H,28,29)/t18-,21?,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSMDMJQEGMXNE-OSFYOIPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914082-67-0 | |
| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a complex organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by a fluorene moiety and a trifluoromethyl-substituted bicyclic framework, suggests interesting biological activities, particularly in relation to peptide synthesis and receptor interactions.
- Molecular Formula : C21H21F3N2O4
- Molecular Weight : 396.4 g/mol
- CAS Number : 288617-71-0
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions in biochemical pathways, particularly in the synthesis of peptides and proteins. The Fmoc (fluorenylmethoxycarbonyl) protecting group is known to facilitate selective deprotection during peptide synthesis, which is crucial for generating bioactive peptides.
The compound's mechanism of action can be summarized as follows:
- Peptide Bond Formation : The Fmoc group protects the amino group, allowing for selective reactions that lead to peptide bond formation.
- Enzyme Interactions : It interacts with enzymes involved in peptide synthesis, potentially acting as an inhibitor or activator depending on the context.
- Cellular Effects : The compound influences cellular processes by modulating peptide production, which can affect cell signaling pathways and gene expression .
Study 1: Peptide Synthesis
A study demonstrated that compounds similar to (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid significantly enhanced the efficiency of peptide synthesis through improved coupling reactions. The presence of the Fmoc group allowed for higher yields of desired peptides in various experimental setups, showcasing its utility in synthetic chemistry .
Study 2: Receptor Interaction
Research indicated that derivatives of bicyclo[1.1.1]pentane exhibit selective binding to metabotropic glutamate receptors (mGluRs). Compounds structurally related to our target compound were evaluated for their antagonistic properties against group I mGluR, suggesting potential therapeutic applications in neurological disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 396.4 g/mol |
| CAS Number | 288617-71-0 |
| Fmoc Group | Present |
| Trifluoromethyl Group | Present |
| Biological Activity | Description |
|---|---|
| Peptide Synthesis | Enhances coupling reactions |
| Enzyme Interaction | Potential inhibitor/activator |
| Receptor Binding | Selective mGluR antagonist |
Scientific Research Applications
The compound exhibits significant potential in several biological applications:
Anticancer Properties
Research indicates that this compound may induce apoptosis in various cancer cell lines. For instance, studies have shown that it can effectively inhibit tumor growth by targeting specific metabolic pathways involved in cancer proliferation. The National Cancer Institute has conducted assays demonstrating its efficacy against multiple cancer types, with notable mean growth inhibition rates observed .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing a reduction in cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases or conditions where cytokine modulation is beneficial .
Enzyme Inhibition
The unique structural features of this compound allow it to interact with specific enzymes, leading to inhibition of metabolic pathways that are crucial for cellular function. This property can be exploited for developing enzyme inhibitors that have therapeutic applications in metabolic disorders .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of derivatives of this compound and their evaluation against human cancer cell lines such as HCT-116 and MCF-7. The derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent anticancer activity with low toxicity profiles .
Case Study 2: Mechanistic Insights into Anti-inflammatory Action
Another investigation focused on the anti-inflammatory capabilities of the compound, revealing that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This study provided insights into the molecular mechanisms through which the compound exerts its effects, suggesting pathways that could be targeted for therapeutic intervention .
Summary of Biological Activities
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines. Removal typically occurs under mild basic conditions:
-
Reagents : 20–30% piperidine in DMF or DBU in dichloromethane .
-
Mechanism : Base-induced β-elimination releases CO₂ and the fluorenylmethyl anion, regenerating the free amine.
Example Reaction :
Carboxylic Acid Functionalization
The carboxylic acid moiety participates in standard activation and coupling reactions:
Key Considerations :
-
Steric hindrance from the bicyclo[1.1.1]pentane core may reduce reaction rates compared to linear analogs .
-
The trifluoromethyl group enhances stability against metabolic degradation but does not directly participate in reactions .
Stability Under Acidic/Basic Conditions
The compound’s stability varies significantly with pH:
| Condition | Observation | Implication |
|---|---|---|
| Acidic (pH < 3) | Partial decomposition of bicyclo[1.1.1]pentane | Avoid prolonged exposure to strong acids |
| Basic (pH > 10) | Rapid Fmoc cleavage (as intended) | Controlled deprotection feasible |
| Aqueous Solutions | Hydrolysis of ester derivatives over 24 hours | Requires anhydrous storage |
Data derived from stability studies on analogous bicyclo[1.1.1]pentane derivatives .
Photochemical and Thermal Behavior
-
Thermal Stability : Decomposes above 200°C, with the bicyclo core remaining intact up to 150°C .
-
UV Sensitivity : The Fmoc group absorbs at 290–310 nm, necessitating light-protected handling .
Reactivity of the Bicyclo[1.1.1]pentane Core
The bridgehead positions exhibit limited reactivity due to geometric constraints:
-
Electrophilic Substitution : Unfavorable due to high ring strain and lack of accessible π-electrons.
-
Radical Reactions : Limited data, though halogenation at bridgehead carbons is theoretically feasible .
Comparative Reactivity Table
| Functional Group | Reaction | Conditions | Outcome |
|---|---|---|---|
| Fmoc-protected amine | Deprotection | Piperidine/DMF | Free amine |
| Carboxylic acid | Amide coupling | HATU, DIPEA | Peptide bond formation |
| Carboxylic acid | Esterification | DCC, DMAP, ROH | Ester derivatives |
| Bicyclo core | Halogenation | Not observed | No reaction under standard conditions |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related Fmoc-protected amino acids:
Key Observations:
Core Structure Influence: The bicyclo[1.1.1]pentane core in the target compound provides greater steric hindrance and three-dimensionality compared to bicyclo[2.2.2]octane () or linear chains (). This may enhance target selectivity in drug design . The phenylpropanoic acid derivatives () exhibit planar aromatic systems, contrasting with the non-aromatic, strained bicyclic system of the target compound.
Halogenated derivatives (e.g., -BrF₂CO- in ) may offer distinct electronic properties but pose higher environmental persistence risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
